Cas no 80783-98-8 (N-methoxy-N-methylcyclohexanecarboxamide)

N-methoxy-N-methylcyclohexanecarboxamide structure
80783-98-8 structure
Product Name:N-methoxy-N-methylcyclohexanecarboxamide
CAS No:80783-98-8
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD12406909
CID:705038
PubChem ID:11769007
Update Time:2024-10-27

N-methoxy-N-methylcyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxamide, N-methoxy-N-methyl-
    • N-methoxy-N-methylcyclohexanecarboxamide
    • Cyclohexanecarboxamide,N-methoxy-N-methyl
    • cyclohexanecarboxylic acid methoxy(methyl)amide
    • cyclohexyl-N-methyl-N-methoxycarboxamide
    • N-methoxy-N-methyl cyclohexyl amide
    • N-Methyl-N-methoxy-cyclohexanecarboxamide
    • N-methyl-N-methoxycyclohexylcarbonamide
    • N-Methoxy-N-methylcyclohexanecarboxamide (ACI)
    • Cyclohexanecarboxylic acid N-methoxy-N-methylamide
    • MFCD12406909
    • AKOS008953272
    • N-methyl-N-methoxycyclohexanecarboxamide
    • CS-0048810
    • SCHEMBL65733
    • DTXSID20472088
    • AS-53279
    • N-methyl-N-methoxy cyclohexanecarboxamide
    • P16278
    • CON(C)C(=O)C1CCCCC1
    • cyclohexanecarboxylic acid methoxy-methyl-amide
    • MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • SY158700
    • DA-41319
    • EN300-172372
    • 80783-98-8
    • F1903-0099
    • MDL: MFCD12406909
    • Inchi: 1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
    • InChI Key: MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCC1)N(C)OC

Computed Properties

  • Exact Mass: 171.12600
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 1.58650

N-methoxy-N-methylcyclohexanecarboxamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-methoxy-N-methylcyclohexanecarboxamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; et al, Organic Letters, 2018, 20(16), 5071-5074

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Synthesis, 2014, 46(3), 320-330

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 10 °C → 0 °C
1.3 < 7 °C; 65 h, rt
1.4 Solvents: Water ;  rt
Reference
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles
Pippel, Daniel J.; et al, Journal of Organic Chemistry, 2007, 72(15), 5828-5831

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, rt
Reference
Catalytic enantioselective construction of β-quaternary carbons via a conjugate addition of cyanide to β,β-disubstituted α,β-unsaturated carbonyl compounds
Tanaka, Yuta; et al, Journal of the American Chemical Society, 2010, 132(26), 8862-8863

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Reference
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C
1.2 1 h, 0 °C
Reference
A new synthesis of cyclohexyl-3-fluorobenzylone
Zhou, Xiao-ping; et al, Fenzi Kexue Xuebao, 2005, 21(2), 60-62

Production Method 7

Reaction Conditions
Reference
N-Methoxy-N-methylamides as effective acylating agents
Nahm, Steven; et al, Tetrahedron Letters, 1981, 22(39), 3815-18

Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

Production Method 9

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Pyridine ,  tert-Butyl hypochlorite Catalysts: Tempo Solvents: Acetonitrile ;  20 min, 0 °C; 1 h
1.2 25 °C
Reference
Organocatalytic oxidation of aldehydes to mixed anhydrides
Toledo, Hila; et al, Chemical Communications (Cambridge, 2013, 49(39), 4367-4369

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  48 h, rt
2.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
2.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

Production Method 12

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
Reference
Asymmetric alkene-alkene reductive cross-coupling reaction via visible-light photoredox/cobalt dual catalysis
Maiti, Mamata; et al, Chemical Communications (Cambridge, 2023, 59(64), 9718-9721

Production Method 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; rt → -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium ;  15 min, -20 °C; 10 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water
Reference
Copper(I)-Catalyzed Enantioselective Nucleophilic Borylation of Aliphatic Ketones: Synthesis of Enantioenriched Chiral Tertiary α-Hydroxyboronates
Kubota, Koji ; et al, Angewandte Chemie, 2017, 56(23), 6646-6650

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  2 min, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Three-Step Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine (8-Azapurine) Derivatives
Reniers, Felien ; et al, Organic Letters, 2023, 25(16), 2820-2824

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C
1.2 0 °C → rt
Reference
An efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids
Kim, Misoo; et al, Synthetic Communications, 2003, 33(23), 4013-4018

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Tributylphosphine ,  Dipyrithione
Reference
A mild, one-pot method for the conversion of carboxylic acids into the corresponding Weinreb amides
Banwell, Martin; et al, Synthetic Communications, 2001, 31(13), 2011-2019

Production Method 17

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
Reference
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

Production Method 18

Reaction Conditions
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

Production Method 19

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
Reference
A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone
Williams, J. Michael; et al, Tetrahedron Letters, 1995, 36(31), 5461-4

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  25 min, 22 °C
1.2 Reagents: [μ-(1,4-Diazabicyclo[2.2.2]octane-κN1:κN4)]hexamethyldialuminum Solvents: Tetrahydrofuran ;  16 min, 130 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Microwave acceleration in DABAL-Me3-mediated amide formation
Glynn, Daniel; et al, Tetrahedron Letters, 2008, 49(39), 5687-5688

Production Method 21

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

Production Method 22

Reaction Conditions
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Phosphorus trichloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt; 4 h, reflux
2.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

N-methoxy-N-methylcyclohexanecarboxamide Raw materials

N-methoxy-N-methylcyclohexanecarboxamide Preparation Products

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(CAS:80783-98-8)N-methoxy-N-methylcyclohexanecarboxamide
Order Number:A1091178
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):396.0
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Amadis Chemical Company Limited
(CAS:80783-98-8)N-methoxy-N-methylcyclohexanecarboxamide
A1091178
Purity:99%
Quantity:100g
Price ($):396.0
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